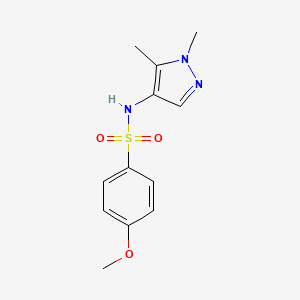![molecular formula C16H15FN4O2S B4367131 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367131.png)
4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
説明
4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and function of B-cells. Upon binding to antigen, the B-cell receptor activates BTK, which in turn phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), Bruton's tyrosine kinase-associated protein (BAP), and nuclear factor κB (NF-κB). These signaling pathways promote B-cell survival, proliferation, and differentiation. 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide binds to the ATP-binding site of BTK and prevents its phosphorylation and activation, leading to the inhibition of B-cell receptor signaling.
Biochemical and Physiological Effects:
4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has been shown to have potent and selective inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. In addition, 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has good pharmacokinetic properties, including high oral bioavailability, long half-life, and low clearance. 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has been well-tolerated in preclinical studies, with no significant toxicity observed in animal models. However, further studies are needed to evaluate the safety and efficacy of 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide in humans.
実験室実験の利点と制限
One of the advantages of 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide is its high potency and selectivity for BTK inhibition, which makes it a valuable tool for studying B-cell receptor signaling and its role in disease pathogenesis. 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has also shown synergistic effects with other drugs, which may enhance its therapeutic efficacy. However, one of the limitations of 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide is its specificity for BTK, which may limit its use in diseases that involve other signaling pathways. In addition, 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide may have off-target effects on other kinases, which need to be evaluated in further studies.
将来の方向性
There are several potential future directions for the development and application of 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide. First, 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide may be tested in clinical trials as a monotherapy or in combination with other drugs for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Second, 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide may be used as a tool for studying the role of BTK in other diseases, such as rheumatoid arthritis, multiple sclerosis, and asthma. Third, 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide may be modified to improve its pharmacokinetic properties, selectivity, and safety profile. Fourth, 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide may be used in combination with biomarkers to predict treatment response and identify patients who are most likely to benefit from BTK inhibition. Overall, 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide represents a promising therapeutic and research tool that may have broad applications in the field of immunology and oncology.
科学的研究の応用
4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have demonstrated that 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide selectively inhibits BTK activity, leading to the suppression of B-cell receptor signaling, cell proliferation, and survival. Furthermore, 4-fluoro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide has shown synergistic effects with other drugs, such as venetoclax, ibrutinib, and lenalidomide, in killing B-cell lymphoma cells.
特性
IUPAC Name |
4-fluoro-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-12-2-4-13(5-3-12)10-21-11-18-16(19-21)20-24(22,23)15-8-6-14(17)7-9-15/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQGHKGSVYVXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,9-dimethyl-2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367054.png)
![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide](/img/structure/B4367056.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4367064.png)
![1-(3-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367066.png)
![1-(3,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367076.png)
![1-(3-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367080.png)
![1-(4-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367087.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367093.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4367098.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4367103.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4367118.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4367126.png)
![4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367153.png)